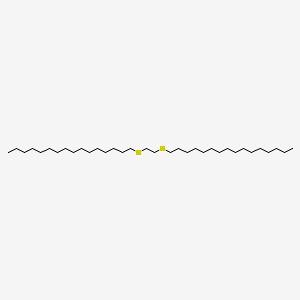

17,20-Dithiahexatriacontane

Description

Significance of Organosulfur Macrocycles and Long-Chain Thioethers in Contemporary Chemical Research

Organosulfur compounds, particularly those incorporating thioether linkages, are of paramount importance in numerous scientific disciplines. nih.govtaylorandfrancis.com Long-chain thioethers and their macrocyclic counterparts are integral to materials science, where they are used in the formation of self-assembled monolayers (SAMs) on metal surfaces, such as gold. britannica.com The strong interaction between sulfur and gold is a driving force for the creation of ordered molecular structures with applications in nanoscale electronics and sensors. britannica.com In the realm of biology and medicine, thioether bonds are found in various natural products and are crucial for the biological activity of many pharmaceutical agents. taylorandfrancis.comcornell.edu The presence of thioethers can influence a molecule's conformational properties and pharmacokinetic profile. acs.org Furthermore, the reactivity of the thioether moiety can be exploited for selective chemical modifications and labeling of biomolecules. nih.gov

Historical Trajectories and Theoretical Frameworks in Dithioether Synthesis and Reactivity

The synthesis of thioethers has a rich history, with numerous methods developed to form the carbon-sulfur bond. cornell.eduresearchgate.net Classical approaches often involve the reaction of a thiol with an alkyl halide, a process that is efficient but can be hampered by the volatility and unpleasant odor of many thiols. taylorandfrancis.com Modern synthetic strategies have focused on developing more sustainable and odorless methods, such as the transition-metal-catalyzed cross-coupling of thiols with various electrophiles or the use of thiourea (B124793) as a sulfur source. taylorandfrancis.com The direct synthesis of thioethers from alcohols and thiols has also been an area of significant research. acs.org

From a theoretical standpoint, the reactivity of dithioethers like 17,20-Dithiahexatriacontane is governed by the properties of the sulfur atoms. The lone pairs of electrons on the sulfur atoms make them nucleophilic, allowing for reactions with electrophiles. Thioethers can also be oxidized to form sulfoxides and sulfones, which have distinct chemical and physical properties. nih.gov The stability of thioacetals and thioketals, formed from the reaction of thiols with aldehydes and ketones, makes them valuable as protecting groups in organic synthesis. britannica.com

Identifying Research Foci and Uncharted Territories for this compound Investigations

A significant research gap exists for this compound, as evidenced by the lack of specific literature data for this compound. uni.lu This presents a number of opportunities for future investigation. A primary focus would be the development of a robust and high-yielding synthesis of this molecule. Exploring various synthetic routes, including those employing modern catalytic methods, would be a valuable contribution. researchgate.nettaylorandfrancis.com

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its melting point, boiling point, solubility in various solvents, and its spectroscopic data (NMR, IR, Mass Spectrometry). A detailed conformational analysis, both through computational modeling and experimental techniques like NMR spectroscopy, would provide valuable insights into the preferred shapes of this long-chain molecule in different environments. nih.gov

Further research could explore the potential applications of this compound. For instance, its ability to form self-assembled monolayers on metal surfaces could be investigated for applications in materials science. britannica.com Its long aliphatic chains might also impart interesting surfactant properties. Given the biological relevance of thioethers, exploring any potential biological activity, though purely speculative at this stage, could also be a long-term research direction. taylorandfrancis.com The study of such a specific long-chain dithiaalkane would contribute to a more comprehensive understanding of the structure-property relationships in this class of molecules.

Compound Information

| Compound Name |

| This compound |

| Sulfoxides |

| Sulfones |

| Thioacetals |

| Thioketals |

Predicted Data for this compound

| Property | Predicted Value |

| Molecular Formula | C34H70S2 |

| Molecular Weight | 543.1 g/mol |

| XLogP3-AA | 17.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 33 |

| Monoisotopic Mass | 542.49187 g/mol |

| Data sourced from PubChem uni.lu |

Properties

CAS No. |

52109-23-6 |

|---|---|

Molecular Formula |

C34H70S2 |

Molecular Weight |

543.1 g/mol |

IUPAC Name |

1-(2-hexadecylsulfanylethylsulfanyl)hexadecane |

InChI |

InChI=1S/C34H70S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |

InChI Key |

VWVYISUIDOQKFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCCSCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Strategies for 17,20 Dithiahexatriacontane and Its Structural Analogs

Retrosynthetic Dissection of 17,20-Dithiahexatriacontane: Key Disconnections and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the most logical disconnections are at the two carbon-sulfur bonds, which simplifies the target molecule into more readily available precursors.

Two primary disconnection strategies emerge:

Disconnection A: This approach involves breaking the C-S bonds between carbons 16 and 17, and between carbons 20 and 21. This leads to two equivalents of a 16-carbon thiol (Hexadecane-1-thiol) and a two-carbon dielectrophile (e.g., 1,2-Dibromoethane). This is often the preferred route due to the commercial availability and stability of long-chain alkyl thiols and simple dihalides.

Disconnection B: An alternative strategy is to disconnect the C-S bonds between carbons 17 and 18, and between carbons 19 and 20. This retrosynthetic step yields a two-carbon dithiol (Ethane-1,2-dithiol) and two equivalents of a 16-carbon alkyl halide (e.g., 1-Bromohexadecane).

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the specific reaction conditions intended for the forward synthesis.

Table 1: Key Precursors for the Synthesis of this compound

| Retrosynthetic Pathway | Precursor 1 | Precursor 2 |

| Disconnection A | Hexadecane-1-thiol | 1,2-Dihaloethane (e.g., 1,2-Dibromoethane) |

| Disconnection B | Ethane-1,2-dithiol | 1-Halohexadecane (e.g., 1-Bromohexadecane) |

Methodologies for C-S Bond Formation in Extended Alkane Chains

The construction of thioether linkages in long, flexible alkane chains requires robust and efficient chemical reactions. Several methodologies have proven effective for this purpose.

The thiol-ene reaction is a powerful method for C-S bond formation, often categorized as a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org This reaction typically proceeds via a free-radical mechanism, initiated by light or a radical initiator, and results in the anti-Markovnikov addition of a thiol to an alkene. wikipedia.org

For the synthesis of a molecule like this compound, a potential pathway could involve the reaction of a dithiol, such as ethane-1,2-dithiol, with a terminal alkene, like 1-hexadecene. The reaction is initiated by the formation of a thiyl radical, which then adds across the double bond of the alkene. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical, propagating the reaction. wikipedia.org

The advantages of this method include high yields and tolerance to a variety of functional groups. nih.gov However, potential side reactions, such as the formation of disulfide byproducts, need to be considered and controlled, often through careful selection of reaction conditions and initiators. nih.gov

A classic and widely used method for thioether synthesis is the nucleophilic substitution reaction between an alkyl halide and a thiol or a sulfide (B99878) salt. viu.cachemguide.co.uk In the context of this compound synthesis, this would typically involve the reaction of a dithiol with two equivalents of a long-chain alkyl halide, or a dihalide with two equivalents of a long-chain thiol.

The reaction mechanism is typically SN2, where a thiolate anion, generated by deprotonating a thiol with a base, acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Table 2: Comparison of Nucleophilic Substitution Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Determining Step | Unimolecular | Bimolecular |

| Intermediate | Carbocation | Pentavalent transition state |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Stereochemistry | Racemization | Inversion of configuration |

Given that the precursors for this compound are primary halides and thiols, the SN2 pathway is the expected and desired mechanism. libretexts.org The choice of solvent is crucial; polar aprotic solvents are generally favored for SN2 reactions. libretexts.org

When synthesizing molecules with multiple reactive centers, such as this compound, chemo- and regioselectivity become critical considerations. In nucleophilic substitution reactions involving a dithiol and a dihalide, there is a risk of polymerization if one molecule of the dithiol reacts with two different molecules of the dihalide. To favor the desired intramolecular-like double substitution, high dilution conditions are often employed.

Regioselectivity is a key consideration when unsymmetrical precursors are used. nih.gov For instance, if a dihalide with different halogens is used, the reaction will preferentially occur at the carbon bearing the better leaving group (I > Br > Cl). viu.ca In thiol-ene reactions, the anti-Markovnikov addition provides excellent regioselectivity, ensuring the sulfur atom bonds to the terminal carbon of the alkene. researchgate.net

Catalytic Interventions in this compound Synthesis

Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of C-S bond formation reactions.

Transition metal catalysis, particularly with palladium and copper, has become a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds, including C-S linkages. acsgcipr.org These reactions, often referred to as cross-coupling reactions, typically involve the reaction of a thiol with an organic halide in the presence of a metal catalyst and a base. researchgate.net

The general catalytic cycle involves:

Oxidative Addition: The metal catalyst inserts into the carbon-halide bond of the electrophile.

Ligand Exchange: The thiolate, formed by the reaction of the thiol with the base, displaces a ligand on the metal center.

Reductive Elimination: The desired thioether is formed, and the catalyst is regenerated.

The choice of ligand is critical for the success of these reactions, with various phosphine-based and nitrogen-based ligands being developed to improve catalytic activity and substrate scope. acsgcipr.org While often applied to aryl halides, these methods have been extended to include alkyl halides and thiols, providing a powerful alternative to traditional nucleophilic substitution, especially for less reactive substrates. Copper-based catalysts have also been shown to be effective for the coupling of thiols with alkyl halides. rsc.org

Table 3: Summary of Synthetic Methodologies for Dithioether Synthesis

| Methodology | Key Reactants | Mechanism | Key Advantages | Key Considerations |

| Thiol-Ene Click Chemistry | Thiol, Alkene | Radical Addition | High yield, mild conditions, high regioselectivity wikipedia.org | Requires initiator, potential for disulfide formation nih.gov |

| Nucleophilic Substitution | Thiol, Alkyl Halide | SN2 | Well-established, readily available starting materials viu.ca | Requires stoichiometric base, potential for side reactions (e.g., elimination) |

| Transition Metal Catalysis | Thiol, Alkyl Halide | Catalytic Cross-Coupling | High efficiency, broad substrate scope acsgcipr.org | Catalyst cost and sensitivity, ligand optimization may be required |

Photocatalytic and Electrocatalytic Pathways to Long-Chain Dithioethers

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis to drive reactions under mild conditions, often with high selectivity and atom economy. These methods offer attractive alternatives to traditional thermal reactions for the construction of carbon-sulfur bonds in molecules like this compound.

Photocatalytic Thiol-Ene Reactions: The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is a powerful tool for the synthesis of thioethers. wikipedia.orgvander-lingen.nl This reaction can be initiated by visible light in the presence of a photocatalyst, making it a green and efficient method. nih.govsemanticscholar.org For the synthesis of this compound, a potential strategy would involve the reaction of a C16 terminal alkene (1-hexadecene) with a C20 dithiol (eicosane-1,20-dithiol), or a similar combination of a diene and a monothiol, or a dialkyne and a thiol. The anti-Markovnikov addition is typically favored in radical-based thiol-ene reactions, which provides regiochemical control. wikipedia.orgvander-lingen.nl

A plausible photocatalytic mechanism involves the excitation of a photocatalyst by visible light, which then interacts with a thiol to generate a thiyl radical. This radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to yield the thioether product and regenerate the thiyl radical in a chain propagation step. nih.gov Various organic dyes, such as Eosin Y, and inorganic semiconductors have been employed as photocatalysts for these transformations. nih.govsemanticscholar.org

Electrocatalytic Approaches: Electrochemical methods provide another avenue for the synthesis of thioethers, often avoiding the need for chemical oxidants or reductants. rsc.org The electrochemical synthesis of thioesters has been demonstrated through a three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane. rsc.org While not a direct synthesis of dithioethers, this highlights the potential of electrochemistry in forming C-S bonds.

A more direct approach could involve the electrocatalytic C-H thiolation. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) has been used as an electrocatalyst for the intramolecular C-H thiolation of thioamides to form benzothiazoles. acs.org Adapting such a strategy for the intermolecular synthesis of a long-chain dithioether like this compound would be a novel research direction.

| Catalytic Method | Reactants | Key Features | Potential for this compound |

| Photocatalytic Thiol-Ene | Alkene + Thiol | Mild conditions, visible light, anti-Markovnikov selectivity, high atom economy. wikipedia.orgnih.gov | High potential using appropriate long-chain alkenes and dithiols. |

| Electrocatalytic C-H Thiolation | Alkane + Thiol | Avoids chemical oxidants/reductants, potential for direct C-H functionalization. acs.org | Conceptually applicable but would require significant methods development. |

Stereochemical Control and Diastereoselectivity in this compound Formation (if applicable)

The structure of this compound, with sulfur atoms at positions 17 and 20, does not inherently possess stereocenters in its most basic form. However, if the carbon backbone were to be substituted, or if the synthesis were to proceed via chiral precursors, the formation of stereoisomers would become a critical aspect. The principles of stereoselective synthesis would then be applicable.

Strategies for achieving stereochemical control in the synthesis of chiral thioethers generally fall into several categories:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.ch For a chiral analog of this compound, one could envision starting with a long-chain chiral alcohol or halide.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other is a powerful strategy. ethz.ch While asymmetric catalysis for thioether synthesis is less developed than for other transformations, enzymatic and metal-catalyzed approaches exist for the synthesis of chiral thioethers. nih.gov

For instance, a stereoselective synthesis could be envisioned through the ring-opening of a chiral epoxide or thiirane (B1199164) with a thiol nucleophile. The stereochemistry of the starting epoxide or thiirane would dictate the stereochemistry of the resulting hydroxy- or mercapto-thioether. nih.govntu.edu.sg

| Stereocontrol Strategy | Description | Applicability to Chiral this compound Analogs |

| Chiral Pool | Use of naturally occurring chiral starting materials. ethz.ch | Feasible if suitable long-chain chiral precursors are available. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereochemistry. ethz.ch | A versatile approach that could be adapted to long-chain substrates. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. ethz.ch | A highly desirable but potentially challenging approach for this specific class of molecules. |

Green Chemistry Principles in Scalable Dithiahexatriacontane Production

The application of green chemistry principles is crucial for the development of sustainable and scalable synthetic processes. nih.gov For a molecule like this compound, this involves considering factors such as atom economy, the use of less hazardous reagents, energy efficiency, and waste reduction.

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are highly desirable. The thiol-ene reaction is an excellent example of an atom-economical reaction, as it is an addition reaction with no byproducts. wikipedia.orgvander-lingen.nl In contrast, substitution reactions, such as the Williamson ether synthesis, have lower atom economy due to the formation of salt byproducts. masterorganicchemistry.com

Safer Solvents and Reagents: A key principle of green chemistry is the use of non-toxic and environmentally benign solvents and reagents. acsgcipr.org Photocatalytic reactions that can be performed in greener solvents, or even solvent-free, are advantageous. acs.org The use of odorless thiol surrogates, such as xanthates or isothiouronium salts, can mitigate the hazards and unpleasantness associated with volatile thiols. researchgate.netresearchgate.net

Energy Efficiency: Photocatalytic reactions that utilize visible light as the energy source are more energy-efficient than reactions requiring high temperatures. nih.gov Similarly, electrocatalytic methods can often be performed at room temperature, reducing energy consumption.

| Green Chemistry Principle | Application in Dithiahexatriacontane Synthesis | Example Strategy |

| High Atom Economy | Maximize incorporation of reactant atoms into the product. | Thiol-ene addition reaction. wikipedia.org |

| Use of Safer Solvents | Replace hazardous solvents with greener alternatives. | Performing photocatalysis in green solvents like ethyl acetate. acs.org |

| Use of Safer Reagents | Avoid toxic and malodorous reagents. | Using xanthates as odorless thiol surrogates. researchgate.net |

| Energy Efficiency | Minimize energy consumption. | Visible-light photocatalysis or room-temperature electrocatalysis. nih.govrsc.org |

Synthetic Access to Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the tuning of its physical and chemical properties for various applications. This can be achieved by either using functionalized starting materials or by post-synthesis modification.

Synthesis from Functionalized Precursors: The thiol-ene reaction is highly tolerant of a wide range of functional groups, making it an ideal method for the synthesis of functionalized thioethers. smu.edu For example, by using a thiol or alkene that contains a hydroxyl, amino, or carboxylic acid group, this functionality can be directly incorporated into the final dithioether product. The synthesis of terminally functionalized long-chain thiols has been reported, which could serve as precursors. thieme-connect.com

Post-Synthesis Modification: The thioether linkages in this compound are themselves functional groups that can be further modified. For example, oxidation of the thioethers would yield the corresponding sulfoxides or sulfones, which have different properties and potential applications.

A general approach to functionalized long-chain dithioethers could involve the following steps:

Synthesis of a long-chain α,ω-dihalide.

Reaction with a functionalized thiol to introduce the thioether linkages and the desired functional groups at the chain ends.

Alternatively, reaction of a dihaloalkane with a dithiol, followed by functionalization of the chain ends.

| Functionalization Strategy | Description | Example |

| From Functionalized Precursors | Incorporate functionality during the main synthetic step. | Thiol-ene reaction using a hydroxyl-containing thiol. smu.edu |

| Post-Synthesis Modification | Modify the synthesized dithioether. | Oxidation of the thioether to a sulfoxide (B87167) or sulfone. |

Elucidation of Reaction Mechanisms and Transformative Chemistry of 17,20 Dithiahexatriacontane

Mechanistic Studies of Oxidation at Sulfur Centers in 17,20-Dithiahexatriacontane

The sulfur atoms in the thioether linkages of this compound are susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidation reactions can proceed through various mechanistic pathways.

The oxidation of thioethers is a fundamental transformation in organosulfur chemistry and represents the most straightforward route to synthesizing sulfoxides and the more highly oxidized sulfones. mdpi.com For a molecule like this compound, this process involves the sequential oxidation of its sulfur atoms.

The initial oxidation converts the thioether to a sulfoxide (B87167). A second oxidation step can then convert the sulfoxide to a sulfone. A significant challenge in these reactions is controlling the selectivity to avoid over-oxidation to the sulfone when the sulfoxide is the desired product. mdpi.comjsynthchem.com The choice of oxidizing agent and reaction conditions plays a critical role in determining the final product. mdpi.com Hydrogen peroxide is considered an ideal "green" oxidant for these transformations due to its potency and the formation of water as its only by-product. mdpi.com The oxidation likely proceeds via an electrophilic attack of the peroxide oxygen on the nucleophilic sulfur atom of the thioether. mdpi.com

A wide array of reagents and catalyst systems have been developed for the oxidation of sulfides. jchemrev.comorganic-chemistry.org The selectivity between sulfoxide and sulfone can often be controlled by adjusting the stoichiometry of the oxidant. researchgate.net

Below is a table summarizing various oxidizing systems applicable for the conversion of thioethers to sulfoxides and sulfones.

| Oxidizing Agent/System | Product Selectivity | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | A "green" oxidant; selectivity can be controlled by reaction conditions and catalysts. mdpi.comresearchgate.net |

| H₂O₂ / Acetic Acid | Sulfoxide | An efficient and simple method for selective oxidation to sulfoxides under mild, metal-free conditions. mdpi.com |

| H₂O₂ / Niobium Carbide | Sulfone | Efficiently affords the corresponding sulfones. organic-chemistry.org |

| H₂O₂ / Tantalum Carbide | Sulfoxide | Provides the corresponding sulfoxides in high yields. organic-chemistry.org |

| H₂O₂ / Cyanuric Chloride | Sulfoxide or Sulfone | Selective formation is achieved by controlling the amounts of H₂O₂ and activator. researchgate.net |

| Selectfluor™ | Sulfoxide or Sulfone | Uses water as the oxygen source; reactions are often rapid at ambient temperature. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Sulfoxide and Sulfone | A stable, inexpensive, and easily handled solid-state oxidant. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent, often supported on manganese dioxide. organic-chemistry.org |

This table is generated based on general methods for sulfide (B99878) oxidation and is expected to be applicable to this compound.

Characterization of the resulting this compound-17-oxide, this compound-17,20-dioxide (the disulfoxide), and the corresponding sulfones would typically be accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry to confirm the molecular weight changes associated with the addition of oxygen atoms.

Besides ionic pathways, the oxidation of thioethers can also be mediated by free radicals. masterorganicchemistry.com Free radical reactions are characterized by the involvement of highly reactive species with unpaired electrons. masterorganicchemistry.comsavemyexams.com These reactions are often initiated by energy input, such as UV light or heat, which causes the homolytic cleavage of a weak bond to form two radicals. savemyexams.comyoutube.com

In the context of this compound, a radical-mediated oxidation pathway could be initiated by a radical species (R•) abstracting a hydrogen atom from the carbon adjacent to one of the sulfur atoms. This would form a carbon-centered radical, which could then react with molecular oxygen (a diradical itself) to form a peroxyl radical. Subsequent decomposition of this peroxyl radical or related hydroperoxide intermediates can lead to the oxidation of the sulfur atom. Studies on the oxidation of lipids in the presence of hemoglobin have shown that hydroperoxides can decompose to form reactive alkoxyl and peroxyl radicals, which then propagate the oxidation process. nih.gov A similar mechanism, where adventitious hydroperoxides are decomposed by trace metals or other initiators, could lead to the radical-mediated oxidation of the dithioether.

The general steps for a plausible radical-mediated oxidation are:

Initiation: Formation of an initial radical species.

Propagation: The radical reacts with the dithiaalkane or an intermediate, generating a new radical that continues the chain reaction. savemyexams.com This could involve the formation of thiyl radicals (RS•) or carbon-centered radicals adjacent to the sulfur.

Termination: Two radical species combine to form a stable, non-radical product, ending the chain reaction. youtube.com

C-S Bond Scission Processes in this compound

The carbon-sulfur bonds in this compound are relatively stable, but they can be cleaved under specific reductive, oxidative, photolytic, or thermal conditions. rsc.org Such cleavage reactions are fundamental in synthetic organic chemistry for the transformation of organosulfur compounds. rsc.org

Reductive Cleavage: This process involves the addition of electrons to the C-S bond, leading to its scission. Electrochemical methods can be employed for such transformations. rsc.org For instance, the electrochemical reduction of certain organosulfur compounds has been shown to proceed via a stepwise mechanism involving a radical anion intermediate or a concerted mechanism, depending on the molecular structure. rsc.org These processes result in the regioselective fragmentation of the C–S bond. rsc.org Chemical reductants can also be used. For example, photoredox catalysis using visible light in the presence of a suitable reductant can achieve the reductive cleavage of C-X bonds, a principle that can be extended to C-S bonds. nih.gov

Oxidative Cleavage: In contrast to simple oxidation at the sulfur center, oxidative cleavage involves the breaking of the C-S bond, often leading to smaller molecular fragments. While the oxidative cleavage of alkynes and alkenes is more common, similar principles can be applied to thioethers, particularly after they have been activated by oxidation to sulfoxides or sulfones. researchgate.net Transition-metal-free strategies, often employing specific oxidants, have been developed for C-S bond cleavage and transformation. rsc.org For example, visible-light-induced C-S bond cleavage can be harnessed to generate carbocation intermediates under neutral conditions, which can then undergo further reactions. unipr.itnih.gov This process is believed to involve a mesolytic cleavage of the C–S bond in a radical cation intermediate. unipr.it

Photo-induced Fragmentation: The absorption of light, particularly UV light, can provide sufficient energy to induce the homolytic cleavage of chemical bonds. nih.govscispace.com In molecules containing dithioether linkages, the C-S bond can be a site for such photo-induced fragmentation. nih.gov The mechanism often involves the formation of radical intermediates. rsc.org For example, upon UV irradiation, a thioether can be excited, leading to the fission of a C-S bond to generate a carbon-centered radical and a thiyl radical (RS•). nih.govrsc.org These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or rearrangement, leading to the fragmentation of the original molecule. The development of photolabile groups often relies on such photo-induced fragmentation pathways. nih.gov Research on dithioether-containing polymers has shown that light can induce addition-fragmentation chain transfer events, demonstrating the reactivity of the C-S linkage under irradiation. rit.edu

Thermally Induced Fragmentation: At sufficiently high temperatures, the thermal energy supplied to the this compound molecule can overcome the bond dissociation energy of the C-S bonds, leading to homolytic cleavage and fragmentation. This process is less selective than photo-induced fragmentation and typically requires more drastic conditions. The initial products would be analogous to those from photolysis: a mixture of alkyl and thiyl radicals, which would then undergo complex secondary reactions.

Electrophilic and Nucleophilic Reactivity of Dithioether Linkages

The sulfur atoms in this compound possess lone pairs of electrons, making them nucleophilic centers. This inherent nucleophilicity is the basis for their reactivity towards a wide range of electrophiles. libretexts.org

Electrophilic Reactivity: The sulfur atom in a thioether can act as a nucleophile and attack an electrophilic species. A classic example is the reaction with an alkyl halide, where the sulfur atom attacks the electrophilic carbon of the halide, displacing the halide ion and forming a sulfonium (B1226848) salt. Another key electrophilic reaction is oxidation, where an electrophilic oxygen atom from an oxidant like hydrogen peroxide attacks the sulfur. mdpi.com This is often the initial step in the oxidation to sulfoxides and sulfones. mdpi.com

Nucleophilic Reactivity: While the sulfur atom itself is nucleophilic, the carbon atoms adjacent to the sulfur can be susceptible to nucleophilic attack, especially if the sulfur has been converted into a good leaving group (e.g., by oxidation to a sulfone or conversion to a sulfonium salt). In such cases, a nucleophile can attack the α-carbon, leading to the displacement of the sulfur-containing group and resulting in C-S bond cleavage. This represents a nucleophilic substitution reaction where the thioether derivative acts as the electrophile. Direct nucleophilic attack on the sulfur atom of a simple thioether is uncommon but can occur in specific contexts, such as in reactions with certain organometallic reagents.

Investigating the Formation of Coordination Complexes and Supramolecular Assemblies with Metal Centers

The compound this compound, with the molecular formula C34H70S2, possesses two sulfur atoms that can act as Lewis basic sites, making them available for coordination with various metal centers. uni.lu While specific research detailing the coordination chemistry of this compound is not extensively documented, the behavior of analogous long-chain dithiaalkanes provides significant insight into its potential to form coordination complexes and participate in supramolecular assemblies.

The two thioether sulfur atoms, separated by an ethylene (B1197577) bridge, can function as a bidentate chelating ligand. The flexibility of the central -S-(CH2)2-S- moiety allows it to bind to a single metal center, forming a stable chelate ring. Alternatively, it can act as a bridging ligand, connecting two or more metal centers to form dinuclear or polynuclear complexes. Studies on similar dithiaalkanes, such as CH3S(CH2)nSCH3, have shown their capability to form bridges in dinuclear platinum(II) complexes. researchgate.net The long hexadecyl (C16H33) chains of this compound are a defining feature, imparting significant hydrophobicity to any resulting metal complex. This characteristic is highly relevant for applications involving non-polar environments or for directing the assembly of complexes at interfaces or within lipid membranes. nih.gov

The formation of supramolecular assemblies is another key area of interest. The amphiphilic nature that would arise from coordinating a polar metal complex to the non-polar dithiaalkane could drive self-assembly in solution to form micelles or vesicles. Furthermore, the long alkyl chains make this compound an ideal candidate for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The sulfur atoms can anchor the molecule to the surface, while the long hexadecyl chains would align, creating a dense, ordered, and non-polar surface layer. This type of molecular recognition and self-assembly is fundamental to the development of chemical sensors and functionalized surfaces. vu.lt

The table below summarizes the potential coordination and assembly behavior of this compound based on the properties of analogous compounds.

| Interaction Type | Potential Metal Centers | Resulting Structure | Key Influencing Factors |

| Mononuclear Chelation | Pt(II), Pd(II), Cu(I), Ag(I) | Stable five-membered chelate ring with the metal center. | Steric hindrance from alkyl chains, solvent polarity. |

| Polynuclear Bridging | Pt(II), Ru(II), Ir(III) | Dinuclear or polynuclear complexes bridged by the dithiaalkane ligand. researchgate.netacs.org | Metal-to-ligand ratio, geometry of the metal's coordination sphere. |

| Supramolecular Assembly | Various (e.g., Ru, Ir) | Self-assembled monolayers (SAMs) on surfaces (e.g., gold), micelles, or vesicles in solution. | Hydrophobic interactions of C16 chains, substrate for SAMs. nih.govvu.lt |

Polymerization Reactions Initiated by or Involving this compound as a Monomer or Cross-linker

While direct studies on the use of this compound in polymerization are limited, its structure suggests several potential roles as either a specialized monomer or a cross-linking agent. The reactivity of dithia compounds in forming polymers is established, particularly in the synthesis of materials with high refractive indices. For instance, dithiane-containing compounds like 2,5-dimercaptomethyl-1,4-dithiane are used as monomers for advanced optical polymers. google.com

As a monomer , this compound could be incorporated into a polymer backbone, where its two long hexadecyl chains would introduce significant flexibility and hydrophobicity to the final material. The polymer's properties would be heavily influenced by these long aliphatic segments, potentially leading to materials with low glass transition temperatures and elastomeric properties.

More plausibly, it could function as a cross-linker . If incorporated into a polymer chain that has sites capable of coordinating with metal ions, the dithia moiety could then bridge two different polymer chains through the formation of a dinuclear metal complex. researchgate.net This would create a metal-ligand cross-link, which can be a powerful method for controlling the mechanical properties of a material and introducing stimuli-responsive behavior. The length and flexibility of the dithiahexatriacontane molecule would dictate the distance and flexibility of these cross-links, influencing the swelling behavior and elasticity of the resulting polymer network.

The potential polymerization roles are outlined in the table below.

| Role in Polymerization | Type of Polymerization/System | Resulting Polymer Feature |

| Monomer | Step-growth or coordination polymerization | Highly flexible and hydrophobic polymer chains. |

| Cross-linker | Network polymers, hydrogels, or elastomers with metal-coordinating sites. | Flexible cross-links with a length defined by the dithiaalkane backbone. researchgate.net |

| Chain Transfer Agent | Radical polymerization | Control over molecular weight, incorporation of thioether end-groups. |

Derivatization Strategies for Enhancing the Functionality of this compound

The functionalization of this compound can be targeted at either the sulfur atoms or the long alkyl chains to modify its chemical and physical properties. Such derivatization can enhance its utility in coordination chemistry, materials science, or as a functional organic molecule.

The most accessible sites for derivatization are the thioether sulfur atoms. They can be readily oxidized to introduce new functional groups.

Oxidation to Sulfoxides: Mild oxidation (e.g., with one equivalent of hydrogen peroxide or sodium periodate) would convert one or both sulfur atoms into sulfoxide groups (-SO-). This would dramatically increase the molecule's polarity and introduce hydrogen bond accepting capabilities. The resulting sulfoxides could also act as ligands, coordinating to metal centers through the oxygen or sulfur atom.

Oxidation to Sulfones: Stronger oxidation (e.g., with excess hydrogen peroxide or potassium permanganate) would yield sulfone groups (-SO2-). This would render the sulfur centers coordinatively inert but would make the molecule extremely polar and crystalline.

Derivatization of the long alkyl chains is more challenging due to their chemical inertness. However, functional groups could be introduced at the terminal methyl groups or along the chain, though this would likely require harsh conditions (e.g., free-radical halogenation) leading to a mixture of products. A more controlled approach would involve synthesizing the molecule from precursors that already contain the desired functional groups. For example, starting with a terminally functionalized hexadecyl thiol or halide.

The table below details potential derivatization strategies.

| Reaction Site | Reagents | Product Functional Group | Altered Property |

| Sulfur Atoms | H2O2, NaIO4 | Sulfoxide (-SO-) | Increased polarity, new coordination site (O- or S-donor). |

| Sulfur Atoms | Excess H2O2, KMnO4 | Sulfone (-SO2-) | High polarity, loss of sulfur coordination ability. |

| Alkyl Chains | Synthesized from functionalized precursors (e.g., ω-hydroxy hexadecanethiol) | Terminal hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups | Introduction of reactive sites for further conjugation, altered solubility. |

Advanced Spectroscopic and Structural Characterization of 17,20 Dithiahexatriacontane and Its Architectures

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of individual atoms within a molecule. For a long-chain molecule like 17,20-dithiahexatriacontane, high-resolution NMR provides invaluable insights into its conformation and configuration in solution.

While one-dimensional (1D) NMR spectra can provide initial information, complex molecules often exhibit overlapping signals. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across a second frequency dimension, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the long alkyl chains and confirming the positions of the thioether linkages by identifying the protons adjacent to the sulfur atoms.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. springernature.com An HSQC spectrum of this compound would provide a clear map of each carbon atom and its attached proton(s), aiding in the definitive assignment of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity across the thioether linkages by showing correlations between protons on the alkyl chains and the carbons on the opposite side of the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of their bonding. harvard.edu For a flexible molecule like this compound, NOESY can reveal through-space interactions between distant protons along the alkyl chains, offering insights into the molecule's preferred conformations and folding in solution.

| Technique | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | 1H - 1H (through-bond) | Confirms proton connectivity within the alkyl chains. |

| HSQC | 1H - 13C (one-bond) | Assigns each carbon to its directly attached proton(s). |

| HMBC | 1H - 13C (multiple-bond) | Confirms long-range connectivity across the thioether groups. |

| NOESY | 1H - 1H (through-space) | Reveals spatial proximity of protons, indicating molecular folding and conformation. |

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers a window into its structure and dynamics in the solid phase. nih.govnih.gov For this compound, ssNMR can be used to study the packing of the molecules in a crystalline or amorphous state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of less abundant nuclei like 13C and provide information about the local environment of the carbon atoms in the solid state. Furthermore, ssNMR can be used to study the dynamics of the alkyl chains, such as rotational or librational motions, within the solid lattice. herts.ac.ukchemrxiv.orgrsc.org

X-ray Diffraction: Single-Crystal and Powder Analysis for Precise Structural Determination

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide an atomic-resolution structure. This would definitively determine bond lengths, bond angles, and the precise conformation of the molecule in the crystalline state. It would also reveal the intermolecular interactions and the packing arrangement of the molecules in the crystal lattice.

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze a polycrystalline sample. nih.gov The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used to determine the unit cell parameters. While it does not provide the same level of atomic detail as single-crystal analysis, PXRD is invaluable for phase identification, purity assessment, and studying crystalline polymorphism.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a cornerstone technique for confirming the elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and non-volatile molecules like this compound. researchgate.net When coupled with a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer, it provides ultra-high resolution and mass accuracy. researchgate.netnih.gov This allows for the unambiguous determination of the molecular formula of the parent ion, confirming the presence of two sulfur atoms and the correct number of carbon and hydrogen atoms. The high resolving power of FT-ICR MS is also beneficial for analyzing complex mixtures, should this compound be part of a larger synthetic or natural sample. rsc.org

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation would be expected to occur at the C-S bonds, leading to the formation of specific fragment ions that can be used to pinpoint the location of the thioether linkages within the long alkyl chain.

| Fragmentation Pathway | Expected Fragment Ions (m/z) | Structural Information Gained |

|---|---|---|

| Cleavage at C-S bonds | Fragments corresponding to the loss of alkyl chains. | Confirms the location of the thioether groups. |

| Cleavage within the alkyl chains | Series of ions differing by CH2 units. | Confirms the long-chain aliphatic nature of the molecule. |

Computational and Theoretical Investigations of 17,20 Dithiahexatriacontane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 17,20-Dithiahexatriacontane. sapub.org These "first principles" methods solve the time-independent Schrödinger equation for the molecule's electrons, providing detailed information about orbital energies and electron distribution without relying on empirical data. sapub.org

For dithiaalkanes, DFT, often using functionals like B3LYP, is widely applied to analyze inhibitor performance and interactions with surfaces. sapub.org Calculations can determine key quantum chemical parameters that correlate with reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a higher capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies. It helps to understand the delocalization of electron density from lone pairs or bonding orbitals to antibonding orbitals, which is key to understanding intramolecular and intermolecular interactions. For dithioethers, NBO analysis can reveal the nature of the sulfur atoms' lone pairs and their availability for donation to metal surfaces or other electrophiles. researchgate.net These calculations can predict that the sulfur atoms are the primary sites for electrophilic attack and coordination.

Table 1: Representative Quantum Chemical Parameters Calculated for Dithioethers

| Parameter | Description | Typical Significance for Dithioethers |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher values suggest better corrosion inhibition potential. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower values suggest easier acceptance of electrons from a metal surface. |

| ΔE (LUMO-HOMO) | Energy Gap | A smaller gap suggests higher reactivity and potential for stronger interaction with surfaces. researchgate.net |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | A higher dipole moment can influence solubility and adsorption characteristics. |

| NBO Charges | Atomic charges derived from NBO analysis | Reveals the electron density on specific atoms, identifying nucleophilic/electrophilic centers (e.g., the sulfur atoms). researchgate.net |

This table provides a generalized overview of parameters; specific values would require dedicated calculations for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Due to its long aliphatic chains, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are an indispensable tool for exploring this vast conformational space. dovepress.com MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. nih.gov

For a molecule like this compound, MD simulations can:

Explore Conformational Landscapes: Identify the most stable conformers (e.g., extended, folded, or coiled) in different environments (e.g., in a vacuum, in solution, or on a surface). The Radius of Gyration (Rg) is often monitored to assess the molecule's compactness over time. dovepress.com

Analyze Intermolecular Interactions: When simulating multiple molecules, MD can elucidate how they interact and aggregate. This is crucial for understanding the formation of self-assembled monolayers (SAMs), where van der Waals forces between the long alkyl chains play a significant role in the packing and stability of the assembly.

Study Adsorption Processes: MD simulations are used to model the adsorption of dithiaalkanes onto surfaces, such as gold. These simulations can reveal the preferred binding geometries, the dynamics of the adsorption process, and the role of the two sulfur atoms in anchoring the molecule to the surface. The Root Mean Square Deviation (RMSD) is used to monitor the stability of the simulated system and ensure it has reached equilibrium. dovepress.comnih.gov

Analyses like the Radial Distribution Function (RDF) can be extracted from MD trajectories to quantify the probability of finding one atom or molecule at a certain distance from another, providing detailed insight into the structure of the surrounding solvent or the packing arrangement in a condensed phase. dovepress.com

Force Field Development and Refinement for Long-Chain Dithiaalkanes

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field—a set of parameters and potential energy functions that describe the interactions between atoms. While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their parameters may not be optimized for the specific chemical environment of a long-chain dithioether.

The development and refinement of force fields for these molecules involve:

Parameterization: This process involves fitting force field parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded Lennard-Jones parameters and partial atomic charges) to high-level quantum mechanical data or experimental results.

Quantum Chemical Calculations: DFT calculations are performed on smaller fragments representative of this compound (e.g., diethyl sulfide (B99878), short-chain dithiaalkanes) to obtain reference data for geometries, vibrational frequencies, and rotational energy profiles.

Validation: The new or refined force field is then tested by running MD simulations and comparing the results against known experimental observables, such as density, heat of vaporization, or structural data from X-ray diffraction for similar compounds.

A well-parameterized force field is essential for accurately simulating the conformational preferences, packing densities in SAMs, and thermodynamic properties of long-chain dithiaalkanes.

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational methods are highly effective in predicting spectroscopic signatures, which can then be used to validate and interpret experimental data. For this compound, this is particularly useful.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. longdom.org By calculating the magnetic shielding tensors for each nucleus in a computationally optimized geometry, one can predict the full NMR spectrum. longdom.org This can help assign peaks in an experimental spectrum, especially for a large molecule with many similar aliphatic protons and carbons.

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. longdom.org These can be used to generate a theoretical IR and Raman spectrum. By comparing the calculated spectrum to the experimental one, researchers can confirm the molecule's structure and identify characteristic vibrational modes, such as C-S stretching or CH₂ wagging and rocking modes.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and thus the UV-Vis absorption spectrum. ucl.ac.uk For a saturated dithiaalkane, the relevant transitions would likely be n → σ* excitations involving the lone pairs on the sulfur atoms, which typically occur in the UV region. TD-DFT calculations can pinpoint the wavelengths of these absorptions. ucl.ac.uk

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Information Obtained |

| NMR | DFT with GIAO | Chemical shifts (¹H, ¹³C), shielding tensors longdom.org |

| IR & Raman | DFT Frequency Calculation | Vibrational frequencies, intensities, and mode assignments longdom.org |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic transition energies, oscillator strengths, λ_max ucl.ac.uk |

Reaction Pathway Elucidation and Transition State Modeling for Dithioether Transformations

Dithioethers can undergo various chemical transformations, such as oxidation (to sulfoxides and sulfones) or complexation with metals. Computational chemistry provides a powerful lens to study the mechanisms of these reactions.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy reaction path. bath.ac.uk A key goal is to locate and characterize the transition state—the highest energy point along this path, which represents the kinetic barrier to the reaction. mit.edu

For dithioether transformations, computational modeling can:

Locate Transition States: Algorithms can find the saddle point on the potential energy surface corresponding to the transition state. mit.edu

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate.

Visualize Reaction Mechanisms: The geometry of the transition state structure reveals the arrangement of atoms at the "point of no return," offering a snapshot of bond-breaking and bond-forming processes. mit.edu For example, in the oxidation of a sulfur atom, the transition state would show the partial formation of the S-O bond.

Study Catalysis: If a catalyst is involved, calculations can show how it interacts with the dithioether to lower the activation energy by providing an alternative reaction pathway with a more stable transition state. consensus.app

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed for reactions in complex environments, such as in the presence of a solvent or on a catalytic surface.

Theoretical Basis for Supramolecular Self-Assembly Mechanisms

The ability of long-chain dithiaalkanes to form ordered structures, particularly self-assembled monolayers (SAMs) on metal surfaces like gold, is a prime area for theoretical investigation. The self-assembly process is driven by a delicate balance of non-covalent interactions. mdpi.com

Computational modeling provides a theoretical foundation for understanding these mechanisms:

Chemisorption of Sulfur: DFT calculations are used to model the interaction between the sulfur atoms of this compound and the atoms of a gold surface. These calculations can determine the optimal binding sites (e.g., hollow, bridge, or top sites on the Au(111) surface), the adsorption energy, and the nature of the Au-S bond.

Interchain van der Waals Interactions: MD simulations are critical for modeling the collective behavior of many dithiaalkane molecules as they assemble. The simulations show how the long hexadecyl and octadecyl chains align and pack, driven by stabilizing van der Waals forces. This collective interaction is crucial for the formation of a dense, ordered monolayer.

Thermodynamics of Assembly: Theoretical models can be used to calculate the free energy changes associated with the self-assembly process. mdpi.com This helps explain why the ordered monolayer is the thermodynamically favored state. The process involves a trade-off between the enthalpy gain from strong Au-S bonds and interchain interactions, and the entropy loss from ordering the flexible molecules.

By combining quantum mechanics (for the crucial surface-molecule bond) and molecular dynamics (for the collective ordering of the chains), researchers can build a comprehensive theoretical picture of how individual this compound molecules spontaneously organize into highly structured and functional supramolecular systems.

Advanced Applications and Materials Science Engineering of 17,20 Dithiahexatriacontane

Role in Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs using alkanethiols on noble metal surfaces, particularly gold, is a well-established technique for tailoring surface properties. rsc.org 17,20-Dithiahexatriacontane, as a dithiol, offers unique advantages in this context. It can form SAMs where the two thiol groups anchor the molecule to the substrate, creating loops or other specific orientations that are not achievable with simple alkanethiols.

The structure and stability of these monolayers are critical for their function. Studies on similar long-chain dithiols have shown that the self-assembly process on surfaces like gold can lead to well-defined structures. rsc.org The long alkyl chain of this compound contributes to the stability of the monolayer through van der Waals interactions between adjacent molecules. The presence of two sulfur atoms allows for a more robust anchoring to the surface compared to a single thiol group. This enhanced stability is crucial for applications in environments where the monolayer might be subjected to physical or chemical stress.

The functionalization of surfaces with this compound can be used to control a wide range of surface properties, including:

Wettability: The hydrophobic nature of the long hydrocarbon chain can be used to create water-repellent surfaces.

Adhesion: The specific interactions of the thiol groups with the surface can be tailored to control adhesion.

Biocompatibility: By modifying the surface with a biocompatible molecule attached to the dithiol, materials can be made more compatible with biological systems.

Corrosion Resistance: SAMs can act as a protective barrier, preventing corrosive agents from reaching the underlying material.

The ability to form well-ordered and stable monolayers makes this compound a promising candidate for applications in nanotechnology, molecular electronics, and as a structural element for various biomolecular devices. nih.gov

Integration into Polymeric Materials and Composites for Tunable Mechanical and Optical Properties

The incorporation of this compound into polymeric materials and composites offers a versatile strategy for tuning their mechanical and optical properties. The long, flexible alkyl chain can act as a plasticizer, increasing the flexibility and processability of rigid polymers. Conversely, the ability of the thiol groups to form crosslinks can enhance the mechanical strength and thermal stability of elastomers.

The thiol groups can participate in various chemical reactions, such as thiol-ene or thiol-yne "click" chemistry, allowing for the covalent integration of the dithiol into polymer networks. This covalent bonding ensures a permanent modification of the polymer properties, preventing leaching of the additive over time.

The introduction of sulfur atoms into a polymer matrix can also influence its optical properties. While the aliphatic chain of this compound itself is not chromophoric, the presence of sulfur can affect the refractive index of the material. Furthermore, the thiol groups can serve as attachment points for chromophoric or fluorescent molecules, allowing for the creation of optically active polymer composites.

The table below summarizes the potential effects of integrating this compound into polymeric materials:

| Property | Potential Effect of this compound |

| Mechanical | |

| Flexibility | Increased due to the long alkyl chain |

| Tensile Strength | Can be increased through crosslinking via thiol groups |

| Thermal Stability | Enhanced by the formation of stable crosslinks |

| Optical | |

| Refractive Index | Modified by the presence of sulfur atoms |

| Optical Activity | Can be introduced by attaching chromophores to the thiol groups |

Utilization as Ligands or Building Blocks in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. researchgate.net Long-chain dithiols like this compound can serve as flexible ligands in the synthesis of MOFs and coordination polymers.

The two thiol groups can coordinate to metal centers, acting as pillars or linkers to form one-, two-, or three-dimensional networks. The long aliphatic chain provides a significant degree of flexibility to the framework, which can lead to interesting dynamic properties, such as "breathing" effects, where the framework can change its pore size in response to external stimuli. mdpi.com

The use of a long, flexible ligand like this compound can also lead to the formation of interpenetrated or entangled framework structures. While this can sometimes be a challenge in achieving high porosity, it can also be exploited to create materials with unique selective adsorption properties. The non-polar nature of the hydrocarbon backbone can impart hydrophobicity to the MOF, making it suitable for applications such as the separation of non-polar molecules or for use in humid environments.

The synthesis of MOFs typically involves the reaction of a metal salt with the organic ligand in a suitable solvent under solvothermal or other controlled conditions. nih.gov The flexibility of the this compound ligand may require careful optimization of the reaction conditions to control the dimensionality and topology of the resulting framework. ubc.ca

Catalytic Applications: Modifiers, Supports, or Components in Heterogeneous and Homogeneous Catalysis

The presence of sulfur atoms in this compound opens up possibilities for its use in catalysis. Sulfur compounds are known to act as ligands for metal catalysts, modifying their activity, selectivity, and stability. The thiol groups of this compound can bind to metal centers, influencing the electronic and steric environment of the catalytic site.

In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, this compound can be used in several ways:

As a support material: The dithiol can be anchored to a solid support, and the thiol groups can then be used to immobilize metal nanoparticles or complexes. The long alkyl chain can help to disperse the catalytic sites and prevent their aggregation.

As a surface modifier: By forming a self-assembled monolayer on the surface of a catalyst support, this compound can modify the surface properties, influencing the adsorption of reactants and the desorption of products.

As a component of the catalyst itself: In some cases, the sulfur atoms can be directly involved in the catalytic cycle, for example, in reactions involving sulfur-containing compounds.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, this compound can act as a soluble ligand for metal complexes. The long alkyl chain can enhance the solubility of the catalyst in non-polar solvents.

The catalytic activity of materials containing this compound would be highly dependent on the specific reaction and the nature of the metal center. Research in this area would involve synthesizing and characterizing dithiol-metal complexes and testing their performance in various catalytic transformations.

Development of Responsive Materials and Smart Systems Incorporating Dithiahexatriacontane Motifs

Stimuli-responsive or "smart" materials are materials that can change their properties in response to external stimuli such as pH, temperature, light, or redox potential. jchemrev.comrsc.org The reversible nature of the disulfide bond (R-S-S-R), which can be formed by the oxidation of two thiol groups (R-SH), makes dithiols like this compound excellent building blocks for responsive materials. nih.gov

By incorporating this compound into a polymer network, it is possible to create materials that can undergo a change in their mechanical properties, shape, or solubility in response to a redox stimulus. For example, a crosslinked polymer network held together by disulfide bonds formed from the dithiol can be made to degrade or dissolve upon the addition of a reducing agent that cleaves the disulfide bonds back to thiols. This process can often be reversed by introducing an oxidizing agent.

This redox-responsiveness can be exploited in a variety of applications:

Drug delivery: Drugs can be encapsulated within a polymer matrix crosslinked with disulfide bonds. In the reducing environment of the cell, the disulfide bonds are cleaved, leading to the release of the drug.

Self-healing materials: If a material containing disulfide bonds is damaged, the free thiol groups at the fracture surface can be re-oxidized to form new disulfide bonds, thus healing the material.

Sensors: The change in the properties of the material upon redox stimulation can be used to detect the presence of oxidizing or reducing agents.

The long aliphatic chain of this compound can also contribute to other responsive behaviors, such as temperature-responsiveness (thermoresponsiveness), by influencing the phase transition temperature of the material.

Niche Applications in Advanced Separation Science and Analytical Methodologies

The unique properties of this compound make it suitable for several niche applications in separation science and analytical methodologies. The thiol groups have a strong affinity for heavy metal ions, and therefore, materials functionalized with this dithiol can be used as sorbents for the selective extraction and removal of heavy metals from aqueous solutions.

For example, this compound could be immobilized on a solid support, such as silica (B1680970) gel or a polymer resin, to create a stationary phase for chromatography. This stationary phase could then be used to separate heavy metal ions from a mixture or to preconcentrate them from a dilute solution for subsequent analysis.

The long hydrophobic chain of the dithiol can also be exploited in separation techniques such as solid-phase extraction (SPE). In SPE, a sample is passed through a cartridge containing a solid sorbent. The analytes of interest are retained on the sorbent, while the matrix components are washed away. The retained analytes can then be eluted with a small volume of a suitable solvent. A sorbent functionalized with this compound could be used for the selective extraction of non-polar analytes from aqueous samples, with the added possibility of selective binding of certain metals.

Furthermore, the ability of this compound to form self-assembled monolayers on gold surfaces can be utilized in the development of chemical sensors. By modifying a gold electrode with a SAM of the dithiol, a sensor can be created that is sensitive to the presence of specific analytes that can interact with the monolayer.

Electrochemical Applications and Energy Storage Perspectives

The field of energy storage is constantly seeking new materials to improve the performance of batteries and supercapacitors. tristate.coop Thiol-based materials have shown promise in this area, particularly in the development of all-organic and redox-active energy storage devices. rsc.orgdtic.mil

In the context of supercapacitors , which store charge through electrostatic adsorption (double-layer capacitance) or fast surface redox reactions (pseudocapacitance), this compound could be used to create pseudocapacitive electrode materials. nih.gov The redox reaction of the thiol/disulfide couple can provide a faradaic contribution to the charge storage, potentially leading to higher energy densities compared to purely carbon-based supercapacitors.

In lithium-ion batteries , dithiol-based materials have been investigated as potential cathode materials or as additives to the electrolyte. semanticscholar.orgnih.gov The sulfur atoms can participate in the electrochemical reactions with lithium ions. The long alkyl chain of this compound could help to improve the solubility of the material in the electrolyte or to create a more stable solid-electrolyte interphase (SEI) on the surface of the electrode.

The table below outlines the potential roles of this compound in electrochemical energy storage devices:

| Application | Potential Role of this compound |

| Supercapacitors | As a redox-active component in pseudocapacitive electrodes |

| Lithium-Ion Batteries | As a component of the cathode material or as an electrolyte additive |

| General | To improve the stability of the electrode-electrolyte interface |

Further research is needed to fully explore the potential of this compound in these applications, including the synthesis of novel electrode materials and the evaluation of their electrochemical performance.

Environmental Fate and Abiotic Degradation Pathways of 17,20 Dithiahexatriacontane

Photolytic Transformation Mechanisms and Products

The primary mechanism of photolytic transformation for dialkyl sulfides in the environment is the homolytic cleavage of the carbon-sulfur (C–S) bond upon absorption of ultraviolet radiation. This process generates an alkyl radical and a thiyl radical. For 17,20-Dithiahexatriacontane, with its two sulfur atoms, this can lead to a variety of radical species. The initial photolytic cleavage is expected to occur at either of the C-S bonds, leading to the formation of a primary alkyl radical and a sulfur-centered radical.

The resulting radical fragments can then undergo several reactions:

Recombination: The radical pair can recombine to reform the parent molecule.

Disproportionation: The alkyl radicals can disproportionate to form an alkane and an alkene.

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other organic matter in the environmental matrix.

Coupling: Thiyl radicals can couple to form disulfides.

In the context of this compound, the primary photolytic event would likely result in the formation of a hexadecyl radical and a 20-mercapto-17-thiahexadecane radical, or a heptadecyl radical and a 17-mercapto-20-thiahexadecane radical. Given the complexity of the radical cascade that would ensue, a definitive list of all possible products is challenging to establish without experimental data. However, based on the photolysis of simpler dialkyl sulfides, the expected major products would arise from the stabilization of these initial radical fragments through the pathways mentioned above. researchgate.net

Table 1: Postulated Photolytic Transformation Products of this compound

| Product Type | Example Structure/Description | Formation Pathway |

|---|---|---|

| Alkanes | Hexadecane, Heptadecane | Hydrogen abstraction by alkyl radicals |

| Alkenes | Hexadecene, Heptadecene | Disproportionation of alkyl radicals |

| Disulfides | Bis(16-carboxyhexadecyl) disulfide | Coupling of thiyl radicals |

Oxidative Degradation in Non-Biological Environmental Compartments (e.g., atmosphere, water)

In the atmosphere, the primary oxidant for organic compounds is the hydroxyl radical (•OH). The reaction of dialkyl sulfides with •OH radicals proceeds via two main pathways: hydrogen abstraction from a C-H bond on an alpha-carbon, or addition of the •OH to the sulfur atom. For long-chain dialkyl sulfides, hydrogen abstraction is a significant pathway. The resulting carbon-centered radical then reacts with molecular oxygen to form a peroxy radical, initiating a cascade of oxidation reactions.

In aqueous environments, oxidation can be initiated by photochemically produced reactive oxygen species such as hydroxyl radicals. The sulfur atoms in this compound are susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones. The initial oxidation product would be the monosulfoxide, followed by the disulfoxide, and further oxidation can lead to the formation of sulfones.

The atmospheric lifetime of dimethyl sulfide (B99878) (DMS) with respect to reaction with •OH radicals is on the order of a few days. wikipedia.org While the reaction rate for a large molecule like this compound may differ, this provides a general indication of its susceptibility to atmospheric oxidation.

Table 2: Expected Oxidative Degradation Products of this compound

| Product | Chemical Formula | Environmental Compartment | Oxidant |

|---|---|---|---|

| 17-Oxo-20-thiahexatriacontane (Monosulfoxide) | C34H70OS2 | Atmosphere, Water | •OH, other ROS |

| 17,20-Dioxo-hexatriacontane (Disulfoxide) | C34H70O2S2 | Atmosphere, Water | •OH, other ROS |

| 17,17-Dioxo-20-thiahexatriacontane (Monosulfone) | C34H70O2S2 | Atmosphere, Water | •OH, other ROS |

Adsorption, Leaching, and Mobility in Soil and Sediment Matrices

The mobility of this compound in soil and sediment is expected to be extremely low. This is due to its high molecular weight and the presence of long alkyl chains, which confer a very high hydrophobicity. The primary mechanism governing the fate of such non-polar organic compounds in soil is sorption to organic matter.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A high Koc value indicates strong adsorption to soil organic matter and consequently low mobility. While an experimental Koc value for this compound is not available, it can be estimated using quantitative structure-activity relationships (QSARs) based on its hydrophobicity. Long-chain alkanes with similar carbon numbers have very high log Koc values, suggesting they are essentially immobile in soil. oup.comijfar.org

Due to its predicted strong adsorption to soil and sediment particles, this compound is not expected to leach into groundwater. Its movement will be primarily associated with the transport of soil and sediment particles through erosion.

Table 3: Estimated Soil Sorption and Mobility for Long-Chain Alkyl Compounds

| Compound Class | Carbon Number | Estimated log Koc | Mobility Class |

|---|---|---|---|

| Long-chain alkanes | C20-C40 | > 5.0 | Immobile |

Abiotic Hydrolysis and Other Transformation Processes

Thioethers (sulfides) are generally stable to hydrolysis under typical environmental conditions of pH (5-9) and temperature. The carbon-sulfur bond in a thioether is not susceptible to cleavage by water in the absence of specific catalysts or extreme conditions. Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in the environment. bgu.ac.il

Other potential abiotic transformation processes are likely to be minor compared to photolysis and oxidation. Thermal degradation would require temperatures far exceeding those typically found in the environment.

Analytical Methodologies for Trace Detection and Environmental Monitoring of this compound

The detection and quantification of this compound in environmental matrices such as water, soil, and sediment present analytical challenges due to its high molecular weight, low volatility, and expected low concentrations. The most suitable analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com

Sample Preparation: